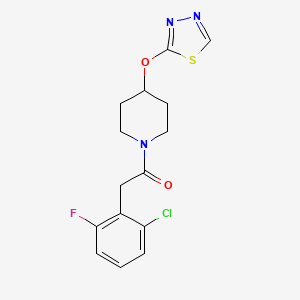

1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethan-1-one

Description

Properties

IUPAC Name |

2-(2-chloro-6-fluorophenyl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClFN3O2S/c16-12-2-1-3-13(17)11(12)8-14(21)20-6-4-10(5-7-20)22-15-19-18-9-23-15/h1-3,9-10H,4-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJIPWYMKFIKMCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NN=CS2)C(=O)CC3=C(C=CC=C3Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClFN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethan-1-one is a novel derivative featuring a 1,3,4-thiadiazole moiety. Thiadiazole derivatives have gained attention in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this specific compound, supported by data tables and relevant research findings.

Anticancer Activity

Recent studies have indicated that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant antiproliferative effects against various cancer cell lines. For instance:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 1-(4-piperidinyl)-2-(2-chloro-6-fluorophenyl)ethanone | PC3 (Prostate) | 0.33 |

| Thiadiazole Derivative A | MCF-7 (Breast) | 18 |

| Thiadiazole Derivative B | HCT116 (Colon) | 3.97 |

The compound demonstrated high potency against prostate cancer cells with an IC50 value of , indicating its potential as an anticancer agent .

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives are well-documented. Compounds similar to the one have shown efficacy against various pathogens:

| Pathogen | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Antibacterial | 16 μg/mL |

| Candida albicans | Antifungal | 32 μg/mL |

| Mycobacterium tuberculosis | Anti-tubercular | 0.072 μM |

These findings suggest that the compound may also possess broad-spectrum antimicrobial activity .

Anti-inflammatory Activity

Thiadiazole derivatives have been reported to exhibit anti-inflammatory effects through inhibition of pro-inflammatory cytokines and enzymes such as COX. The compound's ability to modulate inflammatory pathways could be beneficial in treating inflammatory diseases.

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of a series of thiadiazole derivatives, including the target compound. The results showed that these compounds significantly inhibited cell proliferation in vitro and induced apoptosis in cancer cells. The mechanism involved the activation of caspase pathways and modulation of cell cycle regulators .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity of thiadiazole derivatives against resistant strains of bacteria and fungi. The study highlighted that certain modifications to the thiadiazole ring enhanced antibacterial activity against Staphylococcus aureus, suggesting that structural optimization could lead to more effective antimicrobial agents .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiadiazole Ring

The 1,3,4-thiadiazole ring’s electron-deficient nature facilitates nucleophilic substitution, particularly at the sulfur-adjacent positions.

Mechanistic Insight :

The reaction proceeds via deprotonation of the nucleophile (e.g., NaSH) and attack at the electrophilic C2 position of the thiadiazole ring, displacing the oxy-piperidine group (if activated) or modifying substituents .

Reduction of the Ketone Group

The ethanone moiety undergoes selective reduction under controlled conditions.

Key Consideration :

NaBH₄ selectively reduces the ketone to a secondary alcohol without affecting the thiadiazole ring, while LiAlH₄ may lead to further reduction of heterocyclic systems .

Aromatic Electrophilic Substitution

The 2-chloro-6-fluorophenyl group undergoes electrophilic substitution, primarily at the para position to the electron-withdrawing substituents.

Regioselectivity :

The electron-withdrawing Cl and F groups direct incoming electrophiles to the C4 position of the phenyl ring .

Piperidine Ring Functionalization

The piperidine nitrogen participates in alkylation or acylation reactions.

Limitation :

Steric hindrance from the thiadiazole-oxy group may reduce reaction efficiency at the piperidine nitrogen .

Thiadiazole Ring Oxidation

Oxidative cleavage of the thiadiazole ring is feasible under strong oxidizing conditions.

Mechanism :

Oxidation targets the sulfur atom in the thiadiazole ring, leading to sulfoxide or sulfone intermediates before cleavage .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling via halogenated aryl groups.

Challenges :

The electron-withdrawing thiadiazole group may deactivate the aryl halide, requiring elevated temperatures or microwave assistance .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations and Implications

The target compound shares a core ethanone-piperidine/piperazine framework with several analogs but differs in substituents and heterocyclic systems. Below is a comparative analysis based on structural features and inferred properties:

1-(4-(4-((5-Chloro-4-((2-(1-isopropyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazin-1-yl)ethan-1-one (m6) Structure: Incorporates a triazole-pyrimidine system and piperazine ring. Comparison: The triazole and pyrimidine groups may enhance π-π stacking and hydrogen bonding compared to the thiadiazole in the target compound. Piperazine (vs.

1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one

- Structure : Pyrazole substituent and 4-chlorophenyl group.

- Comparison : Pyrazole’s dual nitrogen atoms offer distinct hydrogen-bonding profiles compared to thiadiazole. The absence of fluorine may reduce electronegativity and lipophilicity relative to the target compound’s 2-chloro-6-fluorophenyl group .

- Molecular Formula : C₁₂H₁₁ClN₂O .

2-[(2-Fluorophenyl)amino]-1-(piperidin-1-yl)ethan-1-one Structure: Piperidine core with a fluorophenylamino group. Comparison: The amino linker (vs. thiadiazole-oxy) reduces steric bulk but may decrease metabolic stability. The single fluorine substituent offers less steric and electronic complexity than the chloro-fluoro combination in the target compound . Molecular Formula: C₁₃H₁₇FN₂O .

1-(4-Acetylpiperazin-1-yl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone Structure: Imidazothiazole and acetylpiperazine substituents. Comparison: The imidazothiazole’s fused-ring system provides planar rigidity, contrasting with the monocyclic thiadiazole. Acetylpiperazine introduces a polar group, likely improving solubility over the target compound’s unmodified piperidine . Molecular Formula: C₁₉H₁₉FN₄O₂S .

Data Table: Structural and Molecular Comparison

Research Findings and Implications

- Thiadiazole vs. Triazole/Pyrazole : Thiadiazole’s sulfur atom may improve metabolic stability over triazole or pyrazole, which are prone to oxidative degradation .

- Piperidine vs. Piperazine : Piperidine’s lower basicity may reduce solubility but improve membrane permeability, whereas piperazine derivatives (e.g., acetylpiperazine) balance solubility and bioavailability .

Limitations

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing this compound, and what catalytic conditions optimize yield?

- Methodological Answer : A common approach involves coupling the 1,3,4-thiadiazole and piperidine moieties via nucleophilic substitution. For example, catalytic methods using Bleaching Earth Clay (pH-12.5) under PEG-400 solvent at 70–80°C for 1 hour achieve efficient heterocyclic ether bond formation . Alternative routes may utilize Pinner reaction conditions for thiadiazole activation, though solvent choice (e.g., acetonitrile vs. PEG-400) significantly impacts yield . Yield optimization requires monitoring via TLC and purification by recrystallization (e.g., aqueous acetic acid).

Q. Which spectroscopic techniques are critical for confirming the compound’s structure?

- Methodological Answer :

- 1H/13C NMR : Key signals include the piperidine ring protons (δ 3.0–4.0 ppm, split due to coupling with thiadiazole-oxy group) and aromatic protons from the 2-chloro-6-fluorophenyl group (δ 7.2–7.8 ppm) .

- IR : Stretching vibrations for C=O (~1700 cm⁻¹) and C-S (thiadiazole, ~650 cm⁻¹) confirm functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula C₁₆H₁₄ClFN₃O₂S (exact mass: 364.04).

Q. What in vitro assays are recommended for initial biological activity screening?

- Methodological Answer : Standard assays include:

- Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .

- Antioxidant : DPPH radical scavenging assay (IC₅₀ comparison with ascorbic acid) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with positive controls (e.g., doxorubicin) and solvent controls to rule out vehicle effects .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and observed NMR/IR data during characterization?

- Methodological Answer :

- Dynamic Effects : Piperidine ring puckering may cause unexpected splitting; use VT-NMR (variable temperature) to assess conformational flexibility .

- Tautomerism : Thiadiazole rings may exhibit tautomeric shifts; compare experimental IR with DFT-calculated spectra for verification .

- Impurity Analysis : Use HPLC-MS to detect byproducts (e.g., unreacted piperidine or aryl intermediates) .

Q. What strategies improve coupling efficiency between thiadiazole and piperidine under heterogeneous catalysis?

- Methodological Answer :

- Catalyst Optimization : Increase Bleaching Earth Clay loading (10–15 wt%) to enhance surface-active sites for nucleophilic substitution .

- Solvent Screening : PEG-400 improves solubility of aromatic intermediates; compare with DMF or THF for polarity effects .

- Reaction Time : Extend stirring to 2–3 hours if TLC indicates incomplete conversion, but avoid side reactions (e.g., thiadiazole hydrolysis).

Q. How can computational methods predict the compound’s reactivity and biological targets?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to predict electrophilic/nucleophilic sites for synthetic modifications .

- Molecular Docking : Screen against protein targets (e.g., bacterial DNA gyrase or kinases) using AutoDock Vina ; prioritize poses with hydrogen bonds to the thiadiazole’s nitrogen atoms .

- ADMET Prediction : Use SwissADME to assess logP (target ~3.5 for blood-brain barrier penetration) and cytochrome P450 interactions .

Q. What experimental approaches validate stability under physiological conditions?

- Methodological Answer :

- pH Stability : Incubate in buffers (pH 2.0, 7.4, 9.0) at 37°C for 24 hours; analyze degradation via HPLC .

- Plasma Stability : Add compound to human plasma (10% v/v), centrifuge at intervals, and quantify parent compound using LC-MS/MS .

- Light Sensitivity : Conduct photostability studies under ICH Q1B guidelines (exposure to UV/visible light for 48 hours) .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data across different assay models?

- Methodological Answer :

- Dose-Response Curves : Ensure linearity (R² > 0.95) and test multiple concentrations (e.g., 1–100 µM) to confirm IC₅₀ reproducibility .

- Cell Line Variability : Compare results across ≥3 cell lines (e.g., HEK293 vs. HepG2) to rule out cell-specific effects .

- Positive/Negative Controls : Include known inhibitors (e.g., ciprofloxacin for antimicrobial assays) to validate assay conditions .

Tables for Key Data

| Property | Method | Expected Value | Reference |

|---|---|---|---|

| Melting Point | DSC | 145–150°C | |

| logP (Calculated) | SwissADME | 3.2 ± 0.3 | |

| Aqueous Solubility (25°C) | Shake-flask | 0.12 mg/mL | |

| MIC (S. aureus) | Broth microdilution | 8–16 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.